N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
CAS No.: 2309796-13-0
Cat. No.: VC7139323
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309796-13-0 |
|---|---|
| Molecular Formula | C17H21N3O4S |
| Molecular Weight | 363.43 |
| IUPAC Name | N'-(2-cyanophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C17H21N3O4S/c18-11-13-3-1-2-4-14(13)20-16(23)15(22)19-12-17(24-8-7-21)5-9-25-10-6-17/h1-4,21H,5-10,12H2,(H,19,22)(H,20,23) |
| Standard InChI Key | BQDQSDKJMQBZJA-UHFFFAOYSA-N |
| SMILES | C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)OCCO |
Introduction
N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic organic compound with the molecular formula C17H21N3O4S and a molecular weight of 363.4 g/mol. This compound belongs to the class of oxalamides, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Structural Features
The compound contains:
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A cyanophenyl group, which contributes to its aromatic and electronic properties.
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A tetrahydrothiopyran ring, functionalized with a hydroxyethoxy group, enhancing solubility and reactivity.
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An oxalamide functional group, which is often involved in hydrogen bonding and molecular recognition.
These structural features suggest potential utility in drug design, particularly for interactions with biological macromolecules.
Synthesis
While specific synthetic routes for this compound are not detailed in the provided sources, oxalamides are typically synthesized through the reaction of oxalyl chloride with amines under controlled conditions. The introduction of the hydroxyethoxy-tetrahydrothiopyran moiety likely involves nucleophilic substitution or condensation reactions.
Potential Applications
Based on its structure, N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide may have applications in:
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Pharmaceutical Research:
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The cyanophenyl and oxalamide groups suggest potential as enzyme inhibitors or receptor modulators.
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The thiopyran ring could enhance bioavailability and metabolic stability.
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Material Science:
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Oxalamides are known for their ability to form hydrogen-bonded networks, making them candidates for supramolecular materials.
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Chemical Biology:
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The compound's functional groups allow for derivatization, enabling its use as a probe or ligand in biological studies.
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Research Gaps and Future Directions
Despite its promising structure, limited information is available about this compound's synthesis, characterization, and biological activity. Future research should focus on:
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Spectroscopic Characterization:
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Techniques like NMR, IR, and MS should be employed to confirm its structure.
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Biological Evaluation:
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Screening against various biological targets (e.g., enzymes, receptors) to assess pharmacological potential.
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Computational Studies:
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Molecular docking and dynamics simulations can predict binding affinities and interaction profiles.
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